Methyl 2-bromo-6-cyano-3-methoxybenzoate
Description
Methyl 2-bromo-6-cyano-3-methoxybenzoate is a substituted benzoate ester characterized by a bromo group at the 2-position, a cyano group at the 6-position, and a methoxy group at the 3-position of the aromatic ring. The ester functional group enhances solubility in organic solvents, while the electron-withdrawing cyano and bromo substituents influence reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOFMUJYBBQXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a sequence of:
- Selective bromination of a suitable benzoate or benzoic acid derivative.
- Introduction of the cyano group via nucleophilic substitution or cyanation.
- Methoxylation to install the methoxy group on the aromatic ring.
- Esterification to form the methyl ester functional group.
These steps are often carried out in a controlled manner to achieve regioselectivity and high yield.
Detailed Preparation Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | 2-cyano-3-methoxybenzoic acid or methyl ester | N-bromosuccinimide (NBS), benzoyl peroxide (BPO) or Br2, solvent: CCl4 or acetic acid, 60–80°C, 12–24 h | Methyl 2-bromo-6-cyano-3-methoxybenzoate intermediate | 50–85 | Radical bromination favored with NBS and BPO; regioselective bromination at position 2 |
| 2 | Cyanation | Brominated methyl ester intermediate | CuCN, solvent: DMF or N,N-Dimethylacetamide, 120–140°C, 1–3 h | This compound | 70–80 | Nucleophilic aromatic substitution of bromine by cyano group using copper(I) cyanide |
| 3 | Methoxylation | Hydroxy-substituted intermediate (if applicable) | Iodomethane (CH3I), K2CO3, solvent: DMF, 40–60°C, 8–12 h | Methoxy-substituted intermediate | 75–90 | O-methylation of phenolic hydroxyl using methyl iodide and base |
| 4 | Esterification | Corresponding carboxylic acid | Methanol, concentrated H2SO4, reflux 80°C, 6–8 h | Methyl ester final product | 80–85 | Acid-catalyzed Fischer esterification or methylation using diazomethane |
Reaction Conditions and Optimization
Bromination : Use of NBS and radical initiators allows mild and selective bromination avoiding over-bromination. Reaction temperature and time are critical to optimize yield and selectivity.
Cyanation : Copper(I) cyanide is the preferred reagent for nucleophilic substitution of aryl bromides. High temperature and polar aprotic solvents enhance reaction rates.
Methoxylation : Alkylation of phenolic hydroxyl groups is efficiently carried out under basic conditions with alkyl halides like iodomethane.
Esterification : Acid-catalyzed esterification under reflux ensures complete conversion to methyl ester.
Purification and Characterization
Purification : Commonly performed by column chromatography using mixtures of petroleum ether and ethyl acetate or recrystallization from suitable solvents.
Characterization : Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography for structural confirmation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Bromination | NBS, BPO, CCl4 or Br2, AcOH | 60–80 | 12–24 | 50–85 | Radical bromination, regioselective |
| Cyanation | CuCN, DMF or DMAc | 120–140 | 1–3 | 70–80 | Nucleophilic substitution |
| Methoxylation | Iodomethane, K2CO3, DMF | 40–60 | 8–12 | 75–90 | O-methylation of phenol |
| Esterification | Methanol, H2SO4 | 80 (reflux) | 6–8 | 80–85 | Fischer esterification |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-cyano-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The primary product is the corresponding amine.
Oxidation: The primary product is the corresponding hydroxyl derivative.
Scientific Research Applications
Methyl 2-bromo-6-cyano-3-methoxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-cyano-3-methoxybenzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Reactivity: The cyano group in Methyl 2-bromo-6-cyano-3-methoxybenzoate increases electrophilicity at the aromatic ring compared to the amino group in Methyl 2-amino-6-bromo-3-methoxybenzoate, which may favor nucleophilic aromatic substitution .
- Steric and Electronic Effects: The trifluoromethyl group in Methyl 2-amino-6-bromo-3-methoxybenzoate introduces steric hindrance and electron-withdrawing effects, reducing reactivity in coupling reactions compared to the cyano analogue .
- Heterocycle Formation : 6-Bromo-1,2-benzoxazole lacks the ester functionality, limiting its utility in ester-based condensations but enabling direct cyclization reactions .
Physicochemical Properties
Data from methyl ester analogs (Table 3 in IC-AMCE 2023) indicate that ester derivatives with electron-withdrawing groups exhibit higher melting points (>150°C) and reduced solubility in polar solvents compared to alkyl-substituted esters . The cyano and bromo groups in this compound likely further decrease solubility in water, enhancing compatibility with halogenated solvents.
Limitations and Contradictions
- Data Gaps: Exact melting points, solubility, and spectroscopic data for this compound are absent in the provided evidence, necessitating extrapolation from analogues.
Q & A
Q. How to design a scalable synthetic route for gram-scale production without compromising purity?
- Methodological Answer :
- Replace batch reactors with flow chemistry setups for better temperature control.
- Use catalytic amounts of ionic liquids (e.g., [BMIM][PF₆]) to enhance reaction efficiency.
- Implement inline FTIR for real-time monitoring of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
